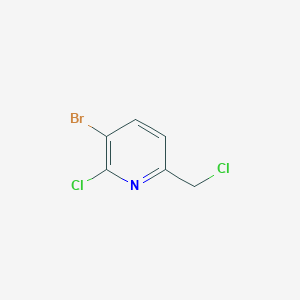
3-Bromo-2-cloro-6-(clorometil)piridina
Descripción general
Descripción
3-Bromo-2-chloro-6-(chloromethyl)pyridine: is a heterocyclic organic compound with the molecular formula C6H4BrCl2N It is a derivative of pyridine, characterized by the presence of bromine, chlorine, and chloromethyl groups attached to the pyridine ring
Aplicaciones Científicas De Investigación
3-Bromo-2-chloro-6-(chloromethyl)pyridine has diverse applications in scientific research, including:
Biology: Employed in the development of biomimetic metal ion chelates for studying metalloenzymes.
Medicine: Investigated for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mecanismo De Acción
Target of Action
It is known that halogenated pyridines, such as this compound, are often used in organic synthesis, particularly in cross-coupling reactions .
Mode of Action
3-Bromo-2-chloro-6-(chloromethyl)pyridine is likely to interact with its targets through a mechanism known as Suzuki–Miyaura cross-coupling . This process involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst . The 3-Bromo-2-chloro-6-(chloromethyl)pyridine, being a halogenated compound, can participate in this reaction as an electrophile .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, in which 3-Bromo-2-chloro-6-(chloromethyl)pyridine may participate, is a key step in many synthetic pathways . This reaction is used to form carbon-carbon bonds, a fundamental process in organic chemistry . The downstream effects of this reaction depend on the specific context in which the reaction is used.
Result of Action
The molecular and cellular effects of 3-Bromo-2-chloro-6-(chloromethyl)pyridine’s action are largely dependent on the specific context in which it is used. In the context of organic synthesis, its primary effect is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction .
Action Environment
The action, efficacy, and stability of 3-Bromo-2-chloro-6-(chloromethyl)pyridine can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at temperatures between 2-8°C to maintain its stability . Furthermore, the efficacy of its participation in Suzuki–Miyaura cross-coupling reactions can be influenced by factors such as the choice of catalyst, temperature, and solvent .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-chloro-6-(chloromethyl)pyridine typically involves the halogenation of pyridine derivatives. One common method includes the use of 2,6-dibromopyridine as a starting material. The process involves a metal-halogen exchange reaction using reagents such as isopropylmagnesium chloride lithium chloride complex (Turbo Grignard) , followed by chlorination with cyanuric chloride . This method is preferred due to its milder reaction conditions and ease of handling compared to traditional methods that use pyrophoric and toxic chemicals .
Industrial Production Methods: Industrial production of 3-Bromo-2-chloro-6-(chloromethyl)pyridine often involves large-scale halogenation processes under controlled conditions to ensure high yield and purity. The use of gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy is common to monitor the reaction progress and confirm the structure of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 3-Bromo-2-chloro-6-(chloromethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring or the substituents.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Palladium Catalysts: For coupling reactions like Suzuki–Miyaura coupling.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce complex organic molecules with extended carbon chains .
Comparación Con Compuestos Similares
2-Bromo-6-methylpyridine: A related compound with a methyl group instead of a chloromethyl group.
3-Bromo-6-chloropyridine-2-carbonitrile: Another similar compound with a nitrile group attached to the pyridine ring.
Uniqueness: 3-Bromo-2-chloro-6-(chloromethyl)pyridine is unique due to the presence of both bromine and chlorine atoms along with a chloromethyl group. This combination of substituents provides distinct reactivity patterns, making it a valuable intermediate in organic synthesis and coordination chemistry .
Propiedades
IUPAC Name |
3-bromo-2-chloro-6-(chloromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrCl2N/c7-5-2-1-4(3-8)10-6(5)9/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USBIKEYDQFFBHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1CCl)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrCl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1383103.png)
![6-tert-Butyl 3-ethyl 4-oxohexahydro-2H-pyrano[3,2-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B1383104.png)
![tert-Butyl 6-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B1383107.png)
![5-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1383110.png)
![tert-Butyl 7-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B1383111.png)
![tert-Butyl 2-hydroxy-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1383112.png)
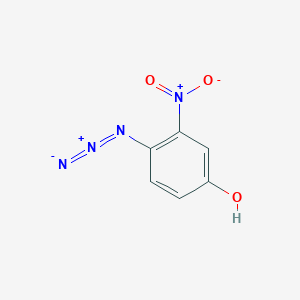
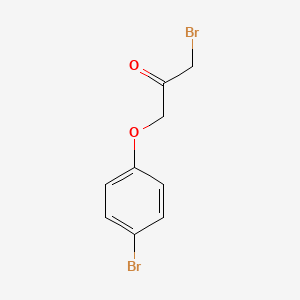
![1-[2-(benzyloxy)ethyl]-1H-pyrazol-4-ol](/img/structure/B1383117.png)
![8-Bromo-1,4-dioxa-spiro[4.5]dec-7-ene](/img/structure/B1383118.png)
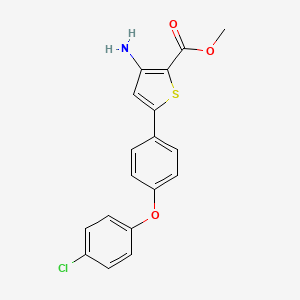
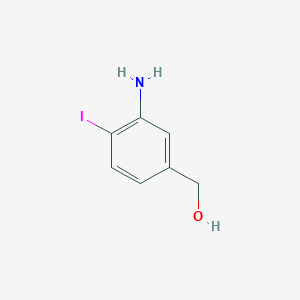
![Benzyl 4-chloro-2-(methylsulfonyl)-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate](/img/structure/B1383124.png)
![tert-Butyl 1-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1383126.png)
